molecular formula C10H11Cl2N3 B2646874 1-[4-(4-Chloro-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride CAS No. 1820614-50-3

1-[4-(4-Chloro-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride

Numéro de catalogue: B2646874
Numéro CAS: 1820614-50-3
Poids moléculaire: 244.12
Clé InChI: XWPPTGWTWCHZGL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[4-(4-Chloro-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride is a small-molecule compound featuring a phenyl ring substituted with a 4-chloro-1H-pyrazol-1-yl group at the para position and a methanamine moiety, stabilized as a hydrochloride salt. The molecular formula is C₁₀H₁₁Cl₂N₃, with a molecular weight of 244.12 g/mol (calculated based on analogous structures) . This compound is primarily utilized in pharmaceutical research and organic synthesis as a building block for drug candidates, particularly in the development of kinase inhibitors or GPCR-targeted therapies . Its crystalline nature and solubility profile (enhanced by the hydrochloride salt) make it suitable for structural studies via X-ray crystallography, often refined using programs like SHELXL .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

[4-(4-chloropyrazol-1-yl)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3.ClH/c11-9-6-13-14(7-9)10-3-1-8(5-12)2-4-10;/h1-4,6-7H,5,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPPTGWTWCHZGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)N2C=C(C=N2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820614-50-3
Record name [4-(4-chloro-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Chloro-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

    Coupling with Phenyl Group: The chlorinated pyrazole is coupled with a phenyl group through a nucleophilic aromatic substitution reaction, often using a base like potassium carbonate in a polar aprotic solvent.

    Introduction of Methanamine Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

1-[4-(4-Chloro-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1-[4-(4-Chloro-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride has garnered attention for its potential therapeutic applications:

Anticancer Activity :
Research indicates that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable case study demonstrated that a related pyrazole compound effectively reduced tumor growth in xenograft models by targeting specific signaling pathways associated with cancer progression .

Anti-inflammatory Effects :
Another area of interest is the anti-inflammatory potential of this compound. Pyrazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases. A study highlighted the efficacy of a similar compound in reducing inflammation in animal models of arthritis, suggesting a promising avenue for further exploration .

Material Science Applications

The compound's unique structural features make it suitable for various applications in material science:

Organic Electronics :
The incorporation of pyrazole derivatives in organic light-emitting diodes (OLEDs) has been investigated due to their favorable electronic properties. Research has shown that these compounds can enhance the efficiency and stability of OLED devices. A comparative study indicated that devices utilizing pyrazole-based materials exhibited superior performance metrics compared to traditional materials .

Metal-Organic Frameworks (MOFs) :
There is growing interest in utilizing 1-[4-(4-Chloro-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride as a ligand in the synthesis of metal-organic frameworks. These frameworks have applications in gas storage, separation processes, and catalysis. Case studies have demonstrated that MOFs featuring pyrazole ligands possess enhanced gas adsorption capacities, making them suitable for applications in environmental remediation and energy storage .

Mécanisme D'action

The mechanism of action of 1-[4-(4-Chloro-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structurally analogous compounds differ in substituent patterns on the phenyl or pyrazole rings, impacting physicochemical properties and applications. Below is a detailed comparison:

Table 1: Structural and Molecular Comparison

Compound Name (CAS/Reference) Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
Target Compound C₁₀H₁₁Cl₂N₃ 244.12 4-Chloro-1H-pyrazol-1-yl on phenyl Pharmaceutical intermediates
(4-(1H-Pyrazol-1-yl)phenyl)methanamine HCl (1107632-13-2) C₁₀H₁₂ClN₃ 209.68 Pyrazole (no Cl) on phenyl High-purity reagent for drug discovery
[1-(3-Chlorophenyl)-1H-pyrazol-4-yl]methanamine HCl (1193389-54-6) C₁₀H₁₁Cl₂N₃ 244.12 3-Chlorophenyl on pyrazole Structural analog with altered electronic properties
1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine HCl (771581-60-3) C₈H₇ClF₃NO 225.60 3-Cl, 4-CF₃O on phenyl Enhanced metabolic stability due to CF₃O group
(1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine HCl (1209685-75-5) C₁₁H₁₃ClF₃NO 267.68 Cyclopropyl, 4-CF₃O on phenyl Agrochemical applications

Key Observations

The 3-chlorophenyl variant (CAS 1193389-54-6) shares the same molecular weight as the target compound but differs in chlorine placement, which may alter binding affinity in biological targets . Trifluoromethoxy (CF₃O) groups (CAS 771581-60-3, 1209685-75-5) enhance metabolic stability and electron-withdrawing effects, making these compounds valuable in pesticidal or long-acting therapeutics .

Synthetic Utility :

  • The cyclopropyl-containing analog (CAS 1209685-75-5) demonstrates the versatility of methanamine derivatives in agrochemical synthesis, where rigid structures improve target specificity .
  • The target compound ’s pyrazole core is a common motif in kinase inhibitor design, leveraging hydrogen-bonding interactions with ATP-binding pockets .

Physicochemical Properties :

  • Hydrochloride salts across all compounds improve aqueous solubility, critical for formulation.
  • Molecular weight variations (209.68–267.68 g/mol) reflect differences in substituent bulk, influencing pharmacokinetic profiles like absorption and excretion.

Research Findings

  • Structural Studies : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures of such compounds, enabling precise determination of substituent effects on molecular packing .
  • Biological Activity : Chlorine and CF₃O substituents are associated with increased target engagement in enzyme assays, as seen in related pyrazole derivatives .

Activité Biologique

1-[4-(4-Chloro-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride, also known as a derivative of pyrazole, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological properties, particularly in the fields of oncology and inflammation.

  • Molecular Formula : C10H10ClN3
  • Molecular Weight : 207.66 g/mol
  • CAS Number : 1006442-29-0

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cancer proliferation and inflammatory responses. The presence of the pyrazole ring enhances its binding affinity to these targets, making it a candidate for further therapeutic development.

Anticancer Activity

Recent studies have highlighted the compound's antitumor properties , particularly against various cancer cell lines:

Cancer Type Cell Line Inhibition (%)
Lung CancerA54965%
Breast CancerMDA-MB-23170%
Liver CancerHepG254.25%
Cervical CancerHeLa38.44%

These findings suggest that compounds containing the pyrazole structure can significantly inhibit the growth of several cancer types, indicating their potential utility as anticancer agents .

Inflammatory Response Modulation

In addition to its anticancer effects, 1-[4-(4-Chloro-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride has shown promise in modulating inflammatory responses. In vitro studies demonstrated that this compound can reduce pro-inflammatory cytokine production, suggesting its role as an anti-inflammatory agent .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against breast cancer cells (MDA-MB-231) showed a significant reduction in cell viability at concentrations as low as 10 μM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Case Study 2: Anti-inflammatory Activity

In a separate investigation, the compound was tested for its ability to inhibit TNF-alpha induced inflammation in human fibroblasts. Results indicated a dose-dependent decrease in inflammatory markers, supporting its potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the pyrazole ring can enhance or diminish biological activity. For instance, substituents at specific positions on the pyrazole ring significantly affect both anticancer and anti-inflammatory activities .

Q & A

Q. What are the common synthetic routes for 1-[4-(4-Chloro-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride?

The compound is typically synthesized via coupling reactions or Mannich-type reactions. For example, pyrazole derivatives can be functionalized through nucleophilic substitution or cross-coupling with aryl halides. The Mannich reaction is particularly relevant for introducing the methanamine moiety, as demonstrated in analogous systems involving diazacrown ethers and pyrazolylphenols . Key steps include:

  • Step 1 : Preparation of the 4-(4-chloropyrazol-1-yl)phenyl intermediate via Suzuki-Miyaura coupling or Ullmann reactions.
  • Step 2 : Introduction of the methanamine group using formaldehyde or formaldehyde equivalents under basic conditions.
  • Step 3 : Hydrochloride salt formation via treatment with HCl. Yields depend on reaction conditions (e.g., catalysts, temperature), with optimization required to minimize byproducts like over-alkylation .

Q. How is the crystal structure of this compound determined and refined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (SHELXS/SHELXL) is widely used for structure solution and refinement, even for small molecules with complex substituents like the chloropyrazole group . Critical steps include:

  • Data Collection : High-resolution diffraction data (e.g., synchrotron sources) to resolve chlorine atoms.
  • Refinement : SHELXL’s restraints for disordered moieties (e.g., flexible pyrazole rings) and hydrogen bonding networks.
  • Validation : Tools like PLATON or Mercury ensure geometric accuracy and intermolecular interactions .

Q. What safety precautions are necessary when handling this compound?

Based on structurally similar compounds:

  • PPE : Gloves, lab coat, and goggles to prevent skin/eye contact (acute toxicity data unavailable but precautionary measures advised) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Storage : Stable under normal conditions but incompatible with strong oxidizers; store in a cool, dry place .

Advanced Research Questions

Q. What analytical techniques are critical for characterizing purity and structural integrity?

A multi-technique approach is essential:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substitution patterns (e.g., pyrazole C-H at δ 7.5–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 252.05 for C10_{10}H10_{10}ClN3_3·HCl) .
  • HPLC-PDA : Detects impurities (<0.5% threshold for pharmaceutical-grade intermediates).

Q. How does the 4-chloropyrazole moiety influence reactivity in cross-coupling reactions?

The chloro group at the pyrazole 4-position enhances electrophilicity, enabling:

  • Buchwald-Hartwig Amination : Substitution with amines to form diverse analogs.
  • Suzuki Coupling : Cross-coupling with boronic acids for aryl/heteroaryl diversification. Computational studies (DFT) suggest the electron-withdrawing Cl atom lowers the LUMO energy, facilitating nucleophilic attack .

Q. What computational methods predict the compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) and MD simulations assess binding to receptors like serotonin transporters or kinase domains. Key parameters:

  • Ligand Preparation : Protonation states adjusted for physiological pH (amine group positively charged).
  • Binding Affinity : Pyrazole’s Cl atom may form halogen bonds with protein residues (e.g., backbone carbonyls) .

Q. How can contradictions in reported synthesis yields be resolved?

Systematic analysis of variables:

  • Catalyst Screening : Pd(OAc)2_2 vs. PdCl2_2(PPh3_3)2_2 in coupling reactions.
  • Solvent Effects : Polar aprotic solvents (DMF) vs. ethers (THF) for amine functionalization.
  • Reaction Monitoring : In-situ IR or LC-MS to identify intermediates and optimize stepwise yields .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.